molecular formula C19H25IN4O4S B2795213 N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide CAS No. 1052545-90-0

N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide

Cat. No.: B2795213
CAS No.: 1052545-90-0
M. Wt: 532.4
InChI Key: VPGGRGJFWPPNTI-JEBHESKQSA-N
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Description

N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide is a useful research compound. Its molecular formula is C19H25IN4O4S and its molecular weight is 532.4. The purity is usually 95%.
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Biological Activity

  • Molecular Formula : C19_{19}H25_{25}N4_{4}O4_{4}S
  • Molecular Weight : 532.4 g/mol
  • Structure : The compound features a sulfonamide group, which is often associated with antimicrobial properties, and a dimethylphenyl moiety that may influence its pharmacological profile .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide suggests potential effectiveness against bacterial infections. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

The mechanism of action for sulfonamide compounds typically involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate, which is essential for nucleic acid synthesis and bacterial growth .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promise in various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cell proliferation and apoptosis. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study conducted on similar sulfonamide derivatives reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Escherichia coli. While specific data for this compound is lacking, it is reasonable to hypothesize comparable efficacy based on structural similarities .
  • Antitumor Activity Assessment :
    • In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM. Further research is necessary to evaluate the specific activity of this compound in these contexts.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
MechanismInhibition of folate synthesis

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S.HI/c1-14-11-15(2)13-17(12-14)21-16(3)22(4)10-9-20-28(26,27)19-7-5-18(6-8-19)23(24)25;/h5-8,11-13,20H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGRGJFWPPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.